molecular formula C4H6N4O2 B3389282 5-(Azidomethyl)-1,3-oxazolidin-2-one CAS No. 923276-78-2

5-(Azidomethyl)-1,3-oxazolidin-2-one

Cat. No.: B3389282
CAS No.: 923276-78-2
M. Wt: 142.12 g/mol
InChI Key: FNCOQFNRHPZTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 1,3-Oxazolidin-2-one Scaffolds in Organic Synthesis

The 1,3-oxazolidin-2-one ring is a five-membered heterocyclic motif containing both nitrogen and oxygen. wikipedia.org This structural unit is of immense interest in organic synthesis for several reasons. First, oxazolidinones are prominent chiral auxiliaries, famously demonstrated by the Evans auxiliaries, which guide stereoselective reactions such as aldol (B89426) condensations and Diels-Alder reactions. wikipedia.org The rigidity of the ring and the defined steric environment around the nitrogen atom allow for a high degree of facial selectivity in reactions at an attached acyl group.

Beyond their role as transient chiral directors, oxazolidinone rings form the core of numerous biologically active molecules. nih.gov Their discovery as potent antibacterial agents by DuPont in the late 1970s and 1980s marked a turning point, establishing them as a new class of synthetic antibiotics. nih.govresearchgate.net These compounds, including the FDA-approved drug Linezolid, function by inhibiting bacterial protein synthesis at a very early stage, a mechanism distinct from many other antibiotic classes. nih.govresearchgate.netnih.gov This unique mode of action makes them effective against multidrug-resistant Gram-positive bacteria. nih.gov Consequently, the development of efficient and diverse synthetic routes to substituted oxazolidin-2-ones has become a major focus in both academic and industrial research. nih.govresearchgate.netorganic-chemistry.org Syntheses often begin from accessible precursors like ethanolamines or amino alcohols, which can be cyclized with phosgene (B1210022) equivalents or carbonates. wikipedia.orgorganic-chemistry.org

Role of 5-Substituted Oxazolidin-2-ones as Chiral Synthons

When the oxazolidinone scaffold is substituted at the C-5 position, it becomes a particularly valuable chiral synthon—a stereochemically pure building block used to construct larger, complex molecules. bioorg.orgresearchgate.net The stereocenter at C-5 provides a handle for introducing further chemical complexity in a controlled manner. The development of methods to produce enantiomerically pure 5-substituted oxazolidin-2-ones is crucial for their application in asymmetric synthesis. bioorg.org

These chiral synthons are especially important as precursors for antibacterial agents. bioorg.orgnih.gov For instance, the widely acclaimed antibiotic Linezolid features a 5-(aminomethyl)oxazolidinone core, where the substituent at the C-5 position is critical for its biological activity. bioorg.orgresearchgate.net Research has shown that variations in the C-5 substituent can significantly impact the potency and spectrum of antibacterial activity. nih.gov While the C-5-acetamidomethyl group was long considered optimal, studies have identified other functionalities, such as a C-5 triazole, that also confer potent antibacterial properties. nih.gov Synthetic strategies to access these key intermediates often start from readily available chiral materials like (S)-epichlorohydrin, chiral aziridines, or α-amino acids, allowing for the creation of a diverse library of 5-substituted analogues for structure-activity relationship studies. bioorg.orgresearchgate.netresearchgate.net

The Unique Reactivity Profile of the Azidomethyl Moiety within the Oxazolidinone Framework

The azidomethyl group (-CH₂N₃) attached to the C-5 position of the oxazolidinone ring imparts a unique and highly useful reactivity profile. The azide (B81097) functional group is known as a versatile precursor, capable of undergoing a variety of selective transformations.

Its most prominent reactions include:

Reduction to Amines : The azide can be readily and cleanly reduced to a primary amine (-CH₂NH₂). This transformation is fundamental in the synthesis of oxazolidinone antibiotics like Linezolid, where the 5-(aminomethyl) group is a key pharmacophoric element.

Cycloaddition Reactions : The azide group is a classic 1,3-dipole, enabling its participation in Huisgen 1,3-dipolar cycloaddition reactions with alkynes. This "click chemistry" reaction is exceptionally efficient and tolerant of a wide range of functional groups, allowing for the facile conjugation of the oxazolidinone core to other molecules, such as fluorophores for biological imaging or other fragments to explore structure-activity relationships. nih.gov This method has been used to create triazole-linked oxazolidinone variants. nih.govnih.gov

The azide group is relatively stable and can be carried through multiple synthetic steps, making it an effective masked form of an amine. This combination of stability and versatile reactivity makes 5-(azidomethyl)-1,3-oxazolidin-2-one a powerful and strategic intermediate in synthetic chemistry.

Historical Development of Synthetic Approaches to this compound

The synthesis of this compound and its derivatives is closely tied to the development of oxazolidinone antibiotics. Early and subsequent process chemistry for drugs like Linezolid spurred the development of efficient and scalable routes.

A common and historically significant approach begins with enantiomerically pure (S)-epichlorohydrin. researchgate.net This strategy involves opening the epoxide with a suitable amine, followed by a series of transformations to install the necessary functional groups and cyclize the structure to form the oxazolidinone ring. The key azidomethyl group is typically introduced via nucleophilic substitution, where a leaving group, such as a tosylate, mesylate, or halide at the C-5 methyl position, is displaced by an azide salt (e.g., sodium azide). researchgate.net

Another effective method utilizes chiral aziridines as starting materials. bioorg.org A one-pot transformation was developed where a C-2 functionalized chiral aziridine (B145994) undergoes regioselective ring-opening followed by intramolecular cyclization to yield the corresponding 5-functionalized oxazolidin-2-one with retention of configuration. bioorg.orgresearchgate.net

More convergent syntheses have also been developed to allow for the rapid preparation of diverse analogues for medicinal chemistry programs. acs.org These routes often involve the coupling of a C3 chiral fragment (like (S)-3-chloro-2-hydroxypropyl carbamate (B1207046) derivatives) with an aryl carbamate in a one-step process to form the N-aryl-5-(aminomethyl)-2-oxazolidinone core. acs.org In many of these multi-step syntheses, the 5-(azidomethyl) derivative serves as a key intermediate that is subsequently reduced to the final amine product. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Related Compounds

Property(5R)-5-(azidomethyl)-1,3-oxazolidine nih.gov5-(Azidomethyl)-1,3-oxazolidine-2-carbaldehyde nih.gov
PubChem CID 150494402174468876
Molecular Formula C₄H₈N₄OC₅H₈N₄O₂
Molecular Weight 128.13 g/mol 156.14 g/mol
IUPAC Name (5R)-5-(azidomethyl)-1,3-oxazolidine5-(azidomethyl)-1,3-oxazolidine-2-carbaldehyde
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 45
Rotatable Bond Count 13

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(azidomethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-8-7-2-3-1-6-4(9)10-3/h3H,1-2H2,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCOQFNRHPZTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623787
Record name 5-(Azidomethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923276-78-2
Record name 5-(Azidomethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Azidomethyl 1,3 Oxazolidin 2 One

Strategies Utilizing Epichlorohydrin Derivatives as Precursors

Epichlorohydrin serves as a versatile and common starting material for the synthesis of 5-(azidomethyl)-1,3-oxazolidin-2-one due to its reactive epoxide and chloromethyl functionalities. These strategies often involve the initial formation of an azidochloropropanol intermediate or direct manipulation of the epoxide ring.

Conversion of Azidochloropropanols to Oxazolidinones

A direct and efficient method for the synthesis of this compound involves the cyclization of 1-azido-3-chloropropan-2-ol. This precursor is readily prepared from epichlorohydrin. The cyclization is typically achieved by reacting the azidochloropropanol with a cyanate source.

For instance, (R)-1-azido-3-chloropropan-2-ol can be converted to (S)-5-(azidomethyl)oxazolidin-2-one by reaction with potassium cyanate (KOCN) in the presence of a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) in a solvent such as dimethylformamide (DMF) at elevated temperatures. This reaction proceeds via an intramolecular nucleophilic substitution, where the cyanate reacts to form an intermediate that subsequently cyclizes to the desired oxazolidinone. A notable side product in this reaction can be the isomeric (R)-4-(azidomethyl)-1,3-dioxolan-2-one, which can be separated by chromatography.

Reaction Conditions for the Conversion of (R)-1-azido-3-chloropropan-2-ol to (S)-5-(azidomethyl)oxazolidin-2-one:

ReagentsCatalystSolventTemperature
(R)-1-azido-3-chloropropan-2-ol, KOCNTBACDMF120°C

Ring-Opening of Epoxides Followed by Cyclization

Another prominent strategy involves the direct ring-opening of an epoxide precursor, such as an epoxy carbamate (B1207046), followed by intramolecular cyclization. This approach can be a one-pot procedure, offering advantages in terms of operational simplicity and yield.

One such method reports the synthesis of 5-(hydroxymethyl)oxazolidin-2-ones through a cascade reaction involving the ring-opening of an epoxide with tert-butyl carbonate as a nucleophile, mediated by di-tert-butyl dicarbonate (Boc₂O). nih.gov While this example leads to a hydroxymethyl substituent, the underlying principle of epoxide ring-opening followed by cyclization is a key strategy. The versatility of this method suggests its potential adaptation for the synthesis of the azidomethyl analogue by employing an appropriate azido-containing nucleophile or by subsequent functional group transformation.

Furthermore, the reaction of epoxides with isocyanates is a known route to oxazolidinones. beilstein-journals.orgbeilstein-archives.org For example, the reaction of (R)-epichlorohydrin with sodium cyanate in the presence of magnesium sulfate (B86663) in water can yield (R)-5-(chloromethyl)oxazolidin-2-one, which can then be converted to the desired azido (B1232118) derivative through nucleophilic substitution with an azide (B81097) salt. mdpi.com

Synthesis from Amino Alcohols and their Derivatives

The use of amino alcohols as precursors provides a convergent approach to the synthesis of this compound. These methods rely on the cyclization of a pre-formed amino alcohol backbone, with the carbonyl group of the oxazolidinone ring being introduced in the final steps.

Cyclization Reactions of N-Boc-β-Amino Alcohols

N-Boc-protected β-amino alcohols are valuable intermediates that can be cyclized to form oxazolidinones. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine and can also participate in the cyclization process. The cyclization is often achieved by converting the hydroxyl group into a good leaving group, such as a mesylate, which then undergoes intramolecular SN2 displacement by the carbonyl oxygen of the Boc group. researchgate.net This process typically occurs with an inversion of configuration at the carbon bearing the hydroxyl group. The resulting N-Boc-oxazolidinone can then be deprotected if necessary.

This strategy is particularly useful for controlling stereochemistry. For instance, the treatment of an N-Boc allylic amino alcohol with methanesulfonyl chloride and triethylamine can lead to the formation of an oxazolidinone with inversion of configuration. researchgate.net

Phosgene (B1210022) and Diphosgene Mediated Cyclizations

Phosgene (COCl₂) and its safer liquid substitute, diphosgene (trichloromethyl chloroformate), are highly effective reagents for the synthesis of oxazolidinones from β-amino alcohols. wikipedia.org These reagents act as a source of the carbonyl group, facilitating the intramolecular cyclization of the amino alcohol to form the five-membered ring.

The reaction of an amino alcohol with phosgene or diphosgene in the presence of a base leads to the formation of a chloroformate intermediate, which readily undergoes intramolecular cyclization to yield the oxazolidinone. This method is widely applicable and has been used for the synthesis of various substituted oxazolidinones. beilstein-archives.orgbioorg.org Triphosgene, a solid and even safer alternative to phosgene and diphosgene, can also be employed for these transformations and has been documented in the synthesis of oxazolidinones from 1,2-aminoalcohols. nih.gov

Comparison of Phosgene and its Analogs for Oxazolidinone Synthesis:

ReagentPhysical StateHandling
PhosgeneGasHighly toxic, requires specialized handling
DiphosgeneLiquidToxic, but easier to handle than phosgene
TriphosgeneSolidCrystalline, safer to handle

Novel Approaches to Oxazolidinone Ring Formation

Recent research has focused on developing novel and more efficient methods for the construction of the oxazolidinone ring, often employing catalytic systems to achieve high selectivity and yield under mild conditions.

One innovative approach involves the one-pot reaction of epoxides with chlorosulfonyl isocyanate (CSI). beilstein-journals.orgbeilstein-archives.org This method allows for the synthesis of both oxazolidinones and five-membered cyclic carbonates under mild, metal-free conditions. The reaction proceeds through a cycloaddition mechanism, and the product ratio can be influenced by the reaction solvent.

Another novel strategy is the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide. This reaction provides a route to 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org While this method yields a vinyl substituent, it represents a modern, catalytic approach to oxazolidinone synthesis that could potentially be adapted for the synthesis of other derivatives.

Furthermore, gold-catalyzed rearrangements of propargylic tert-butylcarbamates have been shown to produce 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org These newer catalytic methods highlight the ongoing efforts to develop more sustainable and atom-economical routes to this important heterocyclic core.

Gold(I)-Catalyzed Rearrangements for 5-Methylene-1,3-oxazolidin-2-ones

A mild and efficient method for synthesizing 5-methylene-1,3-oxazolidin-2-ones involves the gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates. organic-chemistry.orgorganic-chemistry.org This approach is particularly valuable for creating structures that are difficult to obtain through other methods. semanticscholar.org The reaction proceeds under gentle conditions, demonstrating high yields for a variety of substituted propargylic tert-butylcarbamates. organic-chemistry.org

The proposed mechanism involves the activation of the alkyne's triple bond by the gold(I) catalyst. This activation facilitates an intramolecular cyclization, leading to the formation of the oxazolidinone ring and a vinylgold intermediate. This intermediate can be subsequently protonated to yield the final 5-methylene product. A key advantage of this method is the ability to trap the vinylgold species with an electrophile, such as iodine, to produce functionalized Z-vinyl iodide derivatives. organic-chemistry.org

Initial studies found that simple carbamates gave low yields, but substitutions on the nitrogen atom (e.g., with a benzyl (B1604629) group) or at the propargylic position significantly improved the reaction's success, with yields ranging from 70% to 99%. organic-chemistry.org This catalytic system underscores the versatility of gold(I) in activating alkynes for the synthesis of complex heterocyclic compounds. organic-chemistry.orgnih.gov

Table 1: Gold(I)-Catalyzed Synthesis of Various 5-Methylene-1,3-oxazolidin-2-ones

EntrySubstrate (Propargylic tert-butylcarbamate)CatalystProductYield (%)
1N-Boc, N-benzyl, R1=R2=H[Ph3PAu]NTf23-benzyl-5-methylene-1,3-oxazolidin-2-one81
2N-Boc, N-benzyl, R1=R2=Me[Ph3PAu]NTf23-benzyl-5-(propan-2-ylidene)-1,3-oxazolidin-2-one99
3N-Boc, N-benzyl, R1=H, R2=Ph[Ph3PAu]NTf23-benzyl-5-benzylidene-1,3-oxazolidin-2-one91 (Z-isomer)
4N-Boc, N-benzyl, R1=H, R2=n-Bu[Ph3PAu]NTf23-benzyl-5-pentylidene-1,3-oxazolidin-2-one85 (Z-isomer)

Data sourced from research on gold(I)-catalyzed rearrangements. organic-chemistry.org

Asymmetric Aldol (B89426)/Curtius Protocols for 4,5-Disubstituted Oxazolidin-2-ones

An efficient and highly stereoselective pathway to 4,5-disubstituted oxazolidin-2-ones has been developed using a combination of an asymmetric aldol reaction followed by a modified Curtius rearrangement. nih.govnih.gov This protocol provides rapid access to a variety of oxazolidin-2-one building blocks with well-defined stereochemistry. nih.govmdpi.com The strategy has been successfully applied to the concise total synthesis of natural products like (−)-cytoxazone. nih.gov

The process begins with an asymmetric aldol reaction to create a β-hydroxy carbonyl substrate with controlled stereocenters. nih.gov This intermediate then undergoes a modified Curtius protocol. The reaction sequence involves an effective intramolecular ring closure that establishes the oxazolidin-2-one ring. nih.gov Researchers have explored the scope of this transformation with a range of β-hydroxy carbonyl substrates bearing both aryl and aliphatic substituents. nih.gov The results show that substrates with electron-neutral and electron-rich aryl groups, such as p-chlorophenyl, p-fluorophenyl, and thiophene, react efficiently to provide the desired 4,5-disubstituted oxazolidin-2-ones in good to excellent yields (90-97%). nih.gov

Table 2: Substrate Scope for the Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Aldol/Curtius Protocol

EntryAldehydeProduct (4,5-disubstituted oxazolidin-2-one)Yield (%)
14-Chlorobenzaldehyde(4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one97
24-Fluorobenzaldehyde(4S,5R)-5-(4-fluorophenyl)-4-methyloxazolidin-2-one95
3Thiophene-2-carboxaldehyde(4S,5R)-4-methyl-5-(thiophen-2-yl)oxazolidin-2-one90
44-Methoxybenzaldehyde(4S,5R)-5-(4-methoxyphenyl)-4-methyloxazolidin-2-one93
53,4,5-Trimethoxybenzaldehyde(4S,5R)-4-methyl-5-(3,4,5-trimethoxyphenyl)oxazolidin-2-one92

Data represents isolated yields of the major diastereomer after purification. nih.gov

One-Pot Synthetic Procedures and Process Intensification

To improve efficiency and reduce the number of synthetic steps, one-pot procedures for the synthesis of oxazolidinones, including this compound, have been developed. nih.gov These methods are advantageous as they minimize intermediate isolation and purification, leading to savings in time, cost, and materials.

One such approach describes a single-step synthesis of (R)- and (S)-5-azidomethyl-2-oxazolidinones from the corresponding (R)- or (S)-1-azido-3-chloropropan-2-ol. The reaction is carried out by treating the β-chlorohydrin with potassium cyanate (KOCN) in dimethylformamide (DMF) at elevated temperatures. The use of a phase-transfer catalyst like tetrabutylammonium chloride can facilitate the reaction. This method provides a direct conversion to the target molecule, bypassing the need for intermediates like epoxides that are common in classical syntheses.

Another one-pot strategy involves the transformation of enantiomerically pure 2-substituted aziridines into 5-functionalized oxazolidin-2-ones. bioorg.org This reaction proceeds with retention of configuration at the C-2 position of the aziridine (B145994). The process is initiated by a regioselective ring-opening of the aziridine, followed by an intramolecular cyclization to form the oxazolidinone ring. This method has been shown to be effective for aziridines bearing various electron-withdrawing groups, providing the corresponding 5-substituted oxazolidin-2-ones in high yields. bioorg.org

Purity and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound are critical steps to ensure the final product meets the required standards for subsequent applications. The primary technique employed for purification is flash column chromatography.

In the synthesis of this compound from 1-azido-3-chloropropan-2-ol, a significant impurity, (R)-4-(azidomethyl)-1,3-dioxolan-2-one, was observed to form alongside the desired product. The separation of this isomeric byproduct from the target oxazolidinone is achieved using flash column chromatography over silica gel. The crude reaction mixture is concentrated under vacuum, and the residue is subjected to chromatography to isolate the pure compound.

Similarly, in syntheses utilizing the Aldol/Curtius protocol, column chromatography is the standard method for purification. mdpi.com After the reaction is complete, the mixture is quenched, extracted, and concentrated. The resulting residue is then purified by column chromatography on silica gel, typically using a gradient elution system such as ethyl acetate in hexane (e.g., 25–75% EtOAc/hexane) to separate the desired 4,5-disubstituted oxazolidin-2-one from byproducts and unreacted starting materials. mdpi.com The success of these chromatographic separations is essential for obtaining the final product in high purity.

Stereochemical Control and Asymmetric Synthesis of 5 Azidomethyl 1,3 Oxazolidin 2 One

Enantioselective Synthesis Pathways

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. For 5-(azidomethyl)-1,3-oxazolidin-2-one, this is crucial for ensuring the desired biological activity and minimizing potential off-target effects of the final active pharmaceutical ingredient.

A prevalent and efficient strategy for asymmetric synthesis is the utilization of a "chiral pool," which involves using readily available, enantiomerically pure natural products or their derivatives as starting materials. In the synthesis of (S)-5-(azidomethyl)-1,3-oxazolidin-2-one, (S)-epichlorohydrin is a commonly employed chiral precursor. researchgate.net The inherent chirality of (S)-epichlorohydrin directs the stereochemical outcome of the subsequent reactions.

The synthesis typically begins with the ring-opening of (S)-epichlorohydrin with an azide (B81097) source, such as sodium azide, to form an azido (B1232118) alcohol. This intermediate is then cyclized to form the oxazolidinone ring. The use of (S)-epichlorohydrin is a key feature in many large-scale synthetic routes for oxazolidinone-class antibacterial agents. researchgate.net

Other chiral building blocks that have been utilized in the synthesis of oxazolidinones include derivatives of glyceraldehyde and serine. researchgate.netbioorg.org For instance, L- and D-serine can serve as precursors for functionalized, enantiomerically pure oxazolidin-2-ones. bioorg.org Similarly, 3-amino-1,2-propanediol (B146019) is another versatile chiral building block used in these synthetic pathways. nbinno.comsfdchem.com

Table 1: Examples of Chiral Precursors for Asymmetric Synthesis

Chiral PrecursorResulting StereochemistryKey Transformation
(S)-Epichlorohydrin(S)-5-(azidomethyl)-1,3-oxazolidin-2-oneAzide ring-opening followed by cyclization. researchgate.net
L-SerineFunctionalized (S)-oxazolidin-2-onesConversion to amino alcohol and cyclization. bioorg.org
(S)-3-Chloropropane-1,2-diol(S)-oxazolidinone ringReaction with a carbamate-protected aniline. researchgate.net
Chiral AziridinesEnantiomerically pure 5-functionalized oxazolidin-2-onesRegioselective aziridine (B145994) ring-opening and intramolecular cyclization. bioorg.org

Diastereoselective reactions are employed when a new stereocenter is created in a molecule that already contains a stereocenter. The existing stereocenter influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another. Chiral auxiliaries, such as those developed by Evans, are often used to achieve high diastereoselectivity in alkylation and other bond-forming reactions. acs.orgwilliams.edu These auxiliaries are temporarily incorporated into the molecule to direct the stereochemistry of a reaction and are later removed.

Enantioselective catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer from a prochiral substrate. While less commonly reported for the direct synthesis of this compound compared to the chiral pool approach, asymmetric catalysis is a powerful tool in organic synthesis. researchgate.net For example, the asymmetric dihydroxylation of allylamine (B125299) can produce chiral (R)-(+)-3-amino-1,2-propanediol, a precursor for the oxazolidinone ring. researchgate.net Cascade reactions under multifunctional catalysis have also been developed to produce oxazolidine (B1195125) derivatives with high enantio- and diastereoselectivity. acs.orgnih.gov

Preservation and Inversion of Stereochemistry in Ring Closure Reactions

The formation of the oxazolidinone ring is a critical step that determines the final stereochemistry of the C5 position. The mechanism of this ring closure can proceed with either retention or inversion of the configuration at the stereocenter.

For instance, synthesis from chiral aziridines can proceed with retention of configuration at the C-2 position of the aziridine, which becomes the C-5 position of the oxazolidinone. bioorg.org Conversely, acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols is a stereocontrolled method for synthesizing 2-amino ethers, demonstrating the preservation of stereochemistry. acs.orgnih.gov The reaction of β-hydroxy amino acids with certain aldehydes and a metal catalyst can also lead to the formation of an oxazolidine ring with a transfer of chirality, creating new stereogenic centers with a predictable configuration relative to the starting amino acid. mdpi.com

Methodologies for Chiral Resolution of this compound Intermediates

When a synthesis results in a racemic mixture of enantiomers, a chiral resolution step is necessary to separate them. This is often applied to key intermediates in the synthetic pathway.

Preferential crystallization is a technique that can be used if the racemic mixture forms a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. This method has been successfully applied to resolve 5-hydroxymethyl-2-oxazolidinone, a direct precursor to the azidomethyl derivative. researchgate.net

Enzymatic kinetic resolution utilizes enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and esters. nih.gov This method can be applied to precursors of this compound, such as racemic 5-hydroxymethyl-2-oxazolidinone or its ester derivatives.

Chromatographic methods using a chiral stationary phase (chiral HPLC) or chiral selectors in the mobile phase (capillary electrophoresis) are powerful analytical and preparative techniques for separating enantiomers. nih.gov Anionic cyclodextrins have been shown to be effective chiral selectors for the separation of oxazolidinone analogs by capillary electrophoresis. nih.gov

Diastereomeric salt formation is a classical resolution method where a racemic acid or base is reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. This technique can be applied to amino alcohol precursors of the target oxazolidinone.

Chemical Transformations and Reactivity of the Azidomethyl Moiety

Azide-Alkyne Cycloaddition ("Click Chemistry") Applications

The azide (B81097) functional group is a cornerstone of "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org The 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring is a prime example of such a reaction. wikipedia.org This transformation is widely used to link the oxazolidinone core to other molecular fragments.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazoles

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction represents a significant improvement over the thermal Huisgen cycloaddition, which requires elevated temperatures and often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The CuAAC reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide variety of functional groups and solvents, including water. nih.govnih.gov

The catalytic cycle is initiated by the in situ generation of a copper(I) species, typically from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. wikipedia.orgnih.gov The copper(I) then reacts with a terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then reacts with the azide, in this case, 5-(azidomethyl)-1,3-oxazolidin-2-one, through a series of steps to form the stable 1,4-disubstituted triazole product, regenerating the catalyst for subsequent cycles. nih.gov

Research has demonstrated the successful application of CuAAC using azidomethyl-oxazolidinone derivatives. For instance, (R)-3-(4-Acetylphenyl)-5-(azidomethyl)oxazolidin-2-one has been reacted with various terminal alkynes in the presence of a copper catalyst to produce a range of 1,2,3-triazole derivatives.

Table 1: Examples of CuAAC Reactions with Azidomethyl-Oxazolidinone Derivatives

Azide ReactantAlkyne ReactantCatalyst SystemSolventConditionsYield
2-amino-6-(azidomethyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrilesPhenylacetyleneCuI (10 mol%)Ethanol (B145695)/Water (2:1)80 °CExcellent
Benzyl (B1604629) AzidePhenylacetylene[Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 (2.5 mol%)CD3CN298 K, 5 minQuantitative
Various Organic AzidesVarious Terminal Alkynes(aNHC)CuCl (1 mol%)1,2-dichloroethane60 °C, 4 hGood to Quantitative

Data sourced from multiple studies showcasing typical CuAAC conditions. researchgate.netnih.govresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that circumvents the need for a metal catalyst, thereby avoiding issues of catalyst toxicity, which is particularly important in biological applications. magtech.com.cn The driving force for SPAAC is the high ring strain of a cycloalkyne, such as a derivative of cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DIBO), which readily reacts with an azide to form a triazole. magtech.com.cnnih.gov

Key considerations for using this compound in SPAAC include:

Reaction Kinetics : The rate of SPAAC is highly dependent on the structure of the cycloalkyne. The introduction of electron-withdrawing groups or fusion of aromatic rings to the cycloalkyne can increase the ring strain and accelerate the reaction. magtech.com.cnnih.gov Studies have shown that azidomethyl groups, such as in para-azidomethyl-L-phenylalanine (pAMF), can exhibit faster reaction rates compared to simple aryl azides. researchgate.net

Bioorthogonality : SPAAC is considered bioorthogonal, meaning the azide and cycloalkyne partners react selectively with each other without interfering with native biological functional groups. nih.gov This makes the reaction suitable for labeling complex biomolecules in living systems.

Stability and Accessibility : While highly reactive cycloalkynes are desirable for fast kinetics, they can also be unstable. magtech.com.cn A balance must be struck between reactivity and stability for practical applications. The azide group of this compound is stable and can be readily introduced into various molecular scaffolds, making it an excellent reaction partner for SPAAC.

Reduction of Azides to Amines

The reduction of the azidomethyl group to a primary aminomethyl group is a crucial transformation, as the resulting 5-(aminomethyl)-1,3-oxazolidin-2-one scaffold is a core component of several antibacterial agents, including linezolid. niscpr.res.in This conversion can be achieved through several reliable methods.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a common and clean method for reducing azides to amines, using hydrogen gas (H₂) and a metal catalyst. youtube.com The primary byproduct is nitrogen gas (N₂), which is easily removed.

Common catalysts for this transformation include:

Palladium on Carbon (Pd/C) : A widely used catalyst for azide reduction.

Platinum(IV) Oxide (PtO₂) : Also known as Adams' catalyst, it is effective for hydrogenating various functional groups, including azides. bris.ac.uk

Rhodium on Alumina (Rh/Al₂O₃) : This catalyst has been shown to be particularly effective for the chemoselective hydrogenation of azides in the presence of other sensitive groups, such as benzyl ethers, which might be cleaved by Pd/C. bris.ac.uk

The reaction is typically carried out in a solvent like ethanol or methanol (B129727) under a hydrogen atmosphere. The conditions are generally mild, although care must be taken as these reactions can build up pressure. youtube.com This method is highly efficient for converting this compound to 5-(aminomethyl)-1,3-oxazolidin-2-one. nih.gov

Table 2: Comparison of General Azide Reduction Methods

MethodReagentsKey AdvantagesConsiderations
Catalytic HydrogenationH₂, Pd/C or PtO₂ or Rh/Al₂O₃Clean reaction (N₂ byproduct), high yield.Requires specialized pressure equipment; catalyst may reduce other functional groups. youtube.combris.ac.uk
Staudinger ReductionTriphenylphosphine (B44618) (PPh₃), then H₂OVery mild conditions, high functional group tolerance. wikipedia.orgorganic-chemistry.orgStoichiometric amounts of phosphine (B1218219) are required, generating phosphine oxide byproduct. wikipedia.org

Staudinger Reduction for Amine Generation

The Staudinger reduction provides a very mild alternative to catalytic hydrogenation for converting azides to amines. organic-chemistry.org The reaction involves two main steps: first, the treatment of the azide with a phosphine, most commonly triphenylphosphine (PPh₃), to form an iminophosphorane intermediate with the loss of N₂ gas. wikipedia.orgalfa-chemistry.com Second, the iminophosphorane is hydrolyzed with water to yield the primary amine and triphenylphosphine oxide. wikipedia.org

Formation of Carbamates and Ureas from the Azido (B1232118) Group

The azido group in this compound can be converted into carbamates and ureas through an isocyanate intermediate. This transformation typically utilizes the principles of the Staudinger reaction combined with an aza-Wittig reaction. niscpr.res.innih.gov

In a one-pot synthesis, 5-(azidomethyl)-4-aryl-2-oxazolidinone is treated with triphenylphosphine (PPh₃) under a carbon dioxide (CO₂) atmosphere. niscpr.res.in The initially formed iminophosphorane reacts with CO₂ to generate an isocyanate intermediate. niscpr.res.in This highly reactive isocyanate is not isolated but is trapped in situ by an alcohol or an amine to yield the corresponding carbamate (B1207046) or urea (B33335) derivative, respectively. niscpr.res.inorganic-chemistry.orgorganic-chemistry.org

For example, when the isocyanate intermediate is reacted with an alcohol like ethanol, an ethyl carbamate is formed. niscpr.res.in If an amine, such as benzylamine, is used as the nucleophile, a substituted urea is produced in good yield. niscpr.res.in This method provides a direct and efficient route to introduce these important functional groups, which are present in many pharmaceutically active compounds. niscpr.res.inbeilstein-journals.org

Table 3: Synthesis of Urea Derivatives from Alkyl Azides via Isocyanate Intermediate

AzideAmineReaction ConditionsYield
Benzyl azideBenzylaminePS-PPh₂, CO₂ (14.5 bar), MeCN, MW: 50°C then 70°C98%
Butyl azideBenzylaminePS-PPh₂, CO₂ (14.5 bar), MeCN, MW: 50°C then 70°C99%
Allyl azideCyclohexylaminePS-PPh₂, CO₂ (14.5 bar), MeCN, MW: 50°C then 70°C99%

Data from a study on a one-pot microwave-assisted synthesis of urea derivatives, demonstrating the general applicability of the Staudinger-aza-Wittig reaction sequence. beilstein-journals.org

Other Functional Group Interconversions Involving the Azidomethyl Group

Beyond the more prevalent transformations, the azidomethyl group in this compound can participate in several other synthetically valuable reactions. These interconversions often proceed through the initial formation of an iminophosphorane intermediate via the Staudinger reaction. wikipedia.orgorganic-chemistry.orgwikipedia.org This highly reactive intermediate can then be trapped by various electrophiles, leading to the formation of new carbon-nitrogen bonds and a variety of functional groups.

A key class of such transformations is the aza-Wittig reaction , which involves the reaction of the in situ-generated iminophosphorane with carbonyl compounds, such as aldehydes and ketones, to furnish imines. wikipedia.orgopenochem.org This reaction is a powerful tool for the construction of C=N double bonds. The general mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the expulsion of dinitrogen gas and the formation of the iminophosphorane. This intermediate then reacts with a carbonyl compound through a four-membered oxazaphosphetane intermediate, which collapses to form the imine and a phosphine oxide byproduct. wikipedia.org

Furthermore, the intramolecular variant of the aza-Wittig reaction offers a strategic approach to the synthesis of various nitrogen-containing heterocyclic systems. openochem.orgmdpi.com By incorporating a suitable carbonyl functionality within the same molecule as the azidomethyl group, a subsequent intramolecular cyclization of the intermediate iminophosphorane can lead to the formation of cyclic imines, which can be further elaborated.

Another notable interconversion is the Staudinger ligation , a modification of the Staudinger reduction that results in the formation of a stable amide bond. While the classic Staudinger reduction involves the hydrolysis of the iminophosphorane to an amine, the ligation variant employs a phosphine reagent bearing an ortho-ester group, which intramolecularly traps the iminophosphorane to form an amidophosphonium salt that subsequently hydrolyzes to the amide.

Applications As a Versatile Synthetic Building Block in Complex Molecule Construction

Precursor for Advanced Oxazolidinone Derivatives

The primary application of 5-(azidomethyl)-1,3-oxazolidin-2-one is as a key precursor for a wide array of advanced oxazolidinone derivatives. tsijournals.comacs.org The oxazolidinone ring is a core structural feature of an important class of antibiotics, and modifications, particularly at the C-5 position, are crucial for modulating biological activity. nih.govnih.gov The azidomethyl group is an exceptionally useful handle for introducing diverse functionalities at this position.

Introduction of Aromatic and Heteroaromatic Moieties

The azide (B81097) group in this compound is a prime functional group for the introduction of nitrogen-containing heterocycles, most notably 1,2,3-triazoles, through azide-alkyne cycloaddition reactions. This reaction, often referred to as "click chemistry," is highly efficient and regiospecific, allowing for the reliable formation of 1,5-disubstituted triazole rings. nih.gov By reacting this compound with a variety of terminal alkynes bearing aromatic or other heteroaromatic substituents, a diverse library of C-5 triazole-linked oxazolidinones can be generated.

Research has shown that this modification is not just a synthetic convenience but can lead to compounds with potent biological activity. A study on 5-substituted oxazolidinones revealed that a C-5 triazole substitution can serve as a new structural alternative for potent antibacterial activity. nih.gov This finding is significant because it challenges the previously held belief that a C-5 acetamidomethyl group was essential for optimal antimicrobial efficacy in this class of compounds. nih.gov The ability to easily introduce a wide range of aromatic and heteroaromatic groups via the triazole linkage provides a powerful tool for optimizing the pharmacological properties of oxazolidinone-based drug candidates.

Starting MaterialReagent TypeResulting MoietyReaction TypeSignificance
This compoundTerminal Alkyne1,2,3-Triazole (Heteroaromatic)Azide-Alkyne CycloadditionIntroduces diverse aromatic/heteroaromatic groups, leading to potent antibacterial activity. nih.govnih.gov

Construction of Substituted Aminomethyl Groups

The most fundamental transformation of the azidomethyl group is its reduction to a primary amine (-CH₂NH₂). This reaction is typically achieved with high efficiency using methods such as catalytic hydrogenation (e.g., with Palladium on carbon) or other reducing agents. nih.gov The resulting 5-(aminomethyl)-1,3-oxazolidin-2-one is a critical intermediate for synthesizing a vast number of derivatives. researchgate.net

Once the primary amine is unmasked, it can be modified through a wide range of standard amine chemistries. Acylation with various acid chlorides or activated carboxylic acids yields N-acyl derivatives, including the acetamidomethyl group found in the antibiotic Linezolid. nih.gov Reductive amination or direct alkylation can introduce further substituents on the nitrogen atom. This straightforward, two-step sequence (azide reduction followed by N-functionalization) from this compound allows for the construction of nearly any desired substituted aminomethyl group at the C-5 position, making it a cornerstone of synthetic strategies targeting novel oxazolidinone antibacterials. acs.orgbioorg.org

Role in the Synthesis of Chiral Amino Alcohols

Chiral vicinal amino alcohols are fundamental building blocks in organic synthesis, serving as precursors to natural products, chiral auxiliaries, and ligands for asymmetric catalysis. nih.govnih.govtcichemicals.com this compound can be strategically employed as a masked precursor to certain chiral amino alcohols.

The synthetic route involves two key transformations:

Reduction of the Azide: The azidomethyl group is first reduced to the corresponding aminomethyl group, as described previously. This yields 5-(aminomethyl)-1,3-oxazolidin-2-one. nih.gov

Hydrolysis of the Oxazolidinone Ring: The oxazolidinone ring, which is a cyclic carbamate (B1207046), can be hydrolyzed under basic or acidic conditions. This ring-opening reaction cleaves the carbamate to reveal the vicinal amino alcohol functionality. iwu.edu

Starting with enantiomerically pure (R)- or (S)-5-(azidomethyl)-1,3-oxazolidin-2-one, this sequence provides access to the corresponding chiral 3-amino-1,2-propanediol (B146019) derivatives. The oxazolidinone ring effectively serves as a protecting group for the amino alcohol moiety while the azide allows for other chemical manipulations before its conversion to the amine. The synthesis of vicinal amino alcohols is often approached through the ring-opening of aziridines or epoxides, and using an oxazolidinone precursor represents a complementary and robust strategy. nih.govnih.gov

Utilization in Total Synthesis of Natural Products and Bioactive Molecule Frameworks

The oxazolidinone nucleus is not only a pharmacophore in synthetic antibiotics but also appears in the framework of natural products. nih.govresearchgate.net Consequently, chiral building blocks like this compound are valuable in target-oriented total synthesis.

A prominent example of its application is in the synthesis of oxazolidinone antibiotics. Enantiopure (S)-5-(azidomethyl)-2-oxazolidinone is described as a key precursor for this class of antibacterial agents. acs.org Specifically, 5-(aminomethyl)-1,3-oxazolidin-2-ones, which are directly derived from the azide, can be converted into the antibiotic Linezolid through a copper-catalyzed N-arylation reaction. researchgate.net This demonstrates a direct and practical application of this building block in the synthesis of a marketed pharmaceutical.

Furthermore, the general strategy of using a Curtius-type reaction on β-hydroxy carbonyl compounds to generate the oxazolidinone ring has been successfully applied to the concise total synthesis of the natural product (−)-cytoxazone. nih.gov While this specific example doesn't start from this compound, it underscores the importance of the oxazolidinone scaffold, for which the azidomethyl derivative is a key synthetic precursor, in the assembly of complex bioactive molecules. nih.govresearchgate.net

Application in Combinatorial Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of structurally diverse compounds for high-throughput screening. nih.gov The chemical properties of this compound make it an exceptionally well-suited scaffold for the combinatorial synthesis of oxazolidinone libraries. technologynetworks.comresearchgate.net

The utility of this building block lies in its two orthogonal reactive handles:

The Azide Group: Can be reacted with a diverse set of alkynes via click chemistry to produce a library of triazole derivatives.

The Amine (post-reduction): The azide can be reduced to a primary amine, which can then be acylated with a library of different carboxylic acids or reacted with various aldehydes/ketones via reductive amination.

This dual reactivity allows for the creation of a large, two-dimensional library of compounds from a single core structure. For example, starting with this compound, one could generate a library by reacting 100 different alkynes with the azide group and, in a parallel set of experiments, reducing the azide and reacting the resulting amine with 100 different carboxylic acids. This would yield 200 unique compounds with high efficiency. This combinatorial approach enables the systematic exploration of the structure-activity relationship (SAR) around the C-5 position of the oxazolidinone ring, which is critical for the discovery of new and more potent bioactive agents. researchgate.netnih.gov

Feature of this compoundApplication in Combinatorial SynthesisPotential Diversity
Azide Group Reaction with a library of alkynes (Click Chemistry)Introduces a wide variety of substituents via a stable triazole linker. technologynetworks.com
Latent Amine Group Reduction followed by acylation/alkylation with a library of reagentsAllows for diverse amide, sulfonamide, or amine derivatives to be formed. researchgate.net
Chiral Core Use of enantiomerically pure starting materialCreates libraries of stereochemically defined compounds. bioorg.org

Computational and Mechanistic Studies on 5 Azidomethyl 1,3 Oxazolidin 2 One and Its Reactions

Theoretical Investigations of Reaction Mechanisms

The synthesis of 5-(azidomethyl)-1,3-oxazolidin-2-one and related oxazolidinones often involves intricate reaction pathways that can be effectively studied using computational methods. Theoretical investigations, particularly those employing Density Functional Theory (DFT), provide valuable insights into the transition states and intermediates that govern these transformations. researchgate.netresearchgate.net

A plausible synthetic route to this compound involves the intramolecular cyclization of a suitable precursor. One such method is the azidation/Curtius rearrangement sequence. nih.gov In a generalized mechanism, a starting material with a carboxylic acid or ester functionality is converted into an acyl azide (B81097). Subsequent thermal or photochemical decomposition of the acyl azide leads to the formation of a highly reactive acyl nitrene intermediate, with the concomitant loss of nitrogen gas. This is followed by a molecular rearrangement to an isocyanate, which then undergoes intramolecular ring closure to yield the 5-substituted-1,3-oxazolidin-2-one ring system. nih.gov

DFT studies on analogous systems, such as the ring contraction of 5-hydroxy-1,3-oxazin-2-ones to 5-hydroxymethyl-1,3-oxazolidin-2-ones, have elucidated the role of different bases and nucleophiles in facilitating the reaction, confirming that basicity is the key factor driving the ring contraction. researchgate.net Such studies often calculate the energy profiles of the proposed reaction pathways, identifying the rate-determining steps and the most stable intermediates. For instance, in the cycloaddition reactions of azides with alkenes, DFT calculations have been employed to determine whether the reaction proceeds through a concerted or stepwise mechanism. beilstein-archives.org These theoretical models indicate that the [3+2] cycloaddition pathway is often kinetically favored over a mechanism involving a nitrene intermediate. beilstein-archives.org

The table below presents a hypothetical reaction pathway for the formation of this compound via an intramolecular cyclization, with representative calculated activation energies for key steps based on similar reported reactions.

StepIntermediate/Transition StateCalculated Activation Energy (kcal/mol)Reference for Analogy
Acyl azide formationAcyl azide intermediate10-15 nih.gov
Curtius rearrangement (N₂ loss)Acyl nitrene transition state20-25 nih.gov
Isocyanate formationIsocyanate intermediateLow barrier nih.gov
Intramolecular cyclizationCyclization transition state15-20 researchgate.net
Overall Reaction This compound Exergonic mdpi.com

Note: The data in this table is illustrative and based on analogous reactions. Actual values for this compound would require specific computational studies.

Stereoelectronic Effects and Conformational Analysis

The three-dimensional structure and conformational preferences of this compound are governed by a subtle interplay of steric and stereoelectronic effects. The five-membered oxazolidinone ring is not planar and can adopt various conformations, such as envelope and twisted forms. mdpi.comresearchgate.net

In substituted oxazolidinones, the substituents can significantly influence the ring's conformation. For the related compound, 5-hydroxymethyl-2-oxazolidinone, X-ray crystallography has shown that the 1,3-oxazolidin-2-one ring adopts an envelope conformation where the carbon atom bearing the hydroxymethyl group acts as the "flap". researchgate.net Given the structural similarity, it is highly probable that this compound also prefers an envelope conformation with the C5 atom (to which the azidomethyl group is attached) out of the plane of the other four ring atoms.

Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to quantify these stereoelectronic interactions. researchgate.net For this compound, NBO analysis would likely reveal key interactions, such as those between the nitrogen lone pair and the σ* orbitals of the C-O bonds, which contribute to the stability of the preferred conformation. The azidomethyl group itself introduces additional conformational flexibility around the C5-C(H₂) bond, which would also be influenced by stereoelectronic factors to minimize steric hindrance and maximize orbital overlap.

Quantum Chemical Calculations for Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the structural, electronic, and reactivity properties of molecules like this compound. uobaghdad.edu.iqnih.gov These calculations can provide a wealth of information, including optimized molecular geometries, vibrational frequencies (for comparison with experimental IR spectra), and various electronic properties that act as descriptors of reactivity. nih.gov

The reactivity of a molecule can be rationalized by examining its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Global reactivity descriptors, derived from the FMO energies, can be calculated to provide a more quantitative picture of reactivity. These include:

Chemical Potential (μ): The tendency of electrons to escape from the system.

Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. researchgate.net

The following table presents a set of hypothetical calculated properties for this compound, based on typical values obtained for similar oxazolidinone derivatives in computational studies.

PropertyCalculated Value (Illustrative)SignificanceReference for Analogy
HOMO Energy-7.0 eVRelates to ionization potential and nucleophilicity nih.gov
LUMO Energy-1.5 eVRelates to electron affinity and electrophilicity nih.gov
HOMO-LUMO Gap5.5 eVIndicator of chemical reactivity and kinetic stability researchgate.net
Dipole Moment3.5 DInfluences solubility and intermolecular interactions uobaghdad.edu.iq
Electronegativity (χ)4.25 eVOverall ability to attract electrons researchgate.net
Chemical Hardness (η)2.75 eVResistance to deformation of the electron cloud researchgate.net
Electrophilicity Index (ω)3.29 eVPropensity to act as an electrophile researchgate.net

Note: The data in this table is for illustrative purposes and represents typical values for this class of compounds. Precise values for this compound would require specific DFT calculations.

Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MESP would likely show negative potential around the carbonyl oxygen and the terminal nitrogens of the azide group, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. researchgate.net

Future Research Directions and Advanced Synthetic Strategies

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways for valuable chemical intermediates. For 5-(azidomethyl)-1,3-oxazolidin-2-one and related structures, research is moving away from hazardous reagents and energy-intensive conditions.

One promising green strategy involves the utilization of carbon dioxide (CO2) as an abundant and non-toxic C1 source for constructing the oxazolidinone ring. rsc.org Research has demonstrated that CO2 can react with epoxy amines in the presence of a recyclable, polystyrene-supported organocatalyst to form the 2-oxazolidinone scaffold efficiently. rsc.org Another approach involves the electrochemical carboxylative cyclization of propargylamines with CO2, which enables the one-pot construction of multiple C-O, C-C, C-N, and C-I bonds in a sustainable manner. acs.org

Alternative energy sources are also being explored to reduce the environmental footprint of synthesis. The use of microwave irradiation in a chemical paste medium has been shown to facilitate the synthesis of oxazolidin-2-one derivatives from urea (B33335) and ethanolamine, offering a potentially faster and more energy-efficient route compared to conventional heating. organic-chemistry.org

Furthermore, simplifying synthetic sequences into one-pot procedures enhances sustainability by reducing solvent waste and purification steps. A novel one-pot transformation of enantiomerically pure 2-functionalized aziridines to 5-functionalized oxazolidin-2-ones has been developed, proceeding with high yields and retention of configuration. bioorg.orgnih.gov Similarly, a direct, single-step synthesis of (R)- and (S)-5-azidomethyl-2-oxazolidinones from the corresponding β-chlorohydrin and potassium cyanate has been described, streamlining the production of this key intermediate.

Greener StrategyDescriptionKey Advantages
CO2 Utilization Using CO2 as a C1 feedstock to form the oxazolidinone ring from precursors like epoxy amines or propargylamines. rsc.orgacs.orgUtilizes a renewable, inexpensive, and non-toxic reagent; high atom economy.
Microwave Synthesis Employing microwave irradiation to accelerate the reaction between reagents like urea and ethanolamine. organic-chemistry.orgReduced reaction times, potential for lower energy consumption.
One-Pot Reactions Combining multiple reaction steps into a single procedure, such as converting chiral aziridines directly to oxazolidinones. bioorg.orgnih.govMinimizes solvent usage, reduces waste from purification, improves overall efficiency.
Simplified Pathways Direct conversion of β-halohydrins to the target compound using reagents like potassium cyanate. Fewer synthetic steps, reducing complexity and potential for waste generation.

Exploration of Novel Catalytic Systems for Transformations

Catalysis is central to modern organic synthesis, offering pathways to new molecules with high efficiency and selectivity. For this compound, novel catalytic systems are being explored both for the synthesis of the core structure and for the subsequent transformation of its azidomethyl group.

Catalysis for Oxazolidinone Ring Formation:

Organocatalysis: Metal-free organocatalysts are attractive due to their lower toxicity and stability. Systems such as polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) have been used for the conversion of epoxy amines into 2-oxazolidinones. rsc.org Chiral bifunctional squaramide catalysts have also been employed in asymmetric domino reactions to construct spirooxazolidine systems with high enantioselectivity. rsc.orgresearchgate.net

Metal Catalysis: A range of transition metals catalyze the formation of oxazolidinones. Copper(I) complexes have been used for the synthesis from propargylic amines and CO2, while palladium catalysts are effective for the N-arylation of 2-oxazolidinones with aryl bromides. organic-chemistry.org

Catalysis for Azidomethyl Group Transformations: The azido (B1232118) group is exceptionally useful for bio-orthogonal chemistry, and its transformations are a major focus of research. The most prominent reaction is the 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, a cornerstone of "click chemistry."

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most reliable method for forming 1,4-disubstituted 1,2,3-triazoles. pharmaxchange.info It operates under mild conditions, tolerates a wide variety of functional groups, and provides the 1,4-regioisomer exclusively. wikipedia.orgnih.gov Various copper(I) sources and ligands can be used to optimize the reaction for different substrates. pharmaxchange.infouniovi.es

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis selectively yields the 1,5-triazole regioisomer. wikipedia.orgnih.gov A key advantage of RuAAC is its ability to engage both terminal and internal alkynes, expanding the scope of accessible triazole derivatives. wikipedia.org

Catalytic SystemTransformationKey Features
Immobilized Organocatalyst (TBD) Oxazolidinone ring formation from epoxy amines. rsc.orgRecyclable, stable, suitable for continuous flow systems.
Chiral Squaramide Asymmetric synthesis of spirooxazolidines. rsc.orgresearchgate.netHigh enantioselectivity, generates multiple stereocenters.
Copper(I) Catalysts Azide-Alkyne Cycloaddition (CuAAC). pharmaxchange.infonih.govbeilstein-journals.orgHigh reaction rates, excellent regioselectivity for 1,4-triazoles, mild conditions.
Ruthenium Catalysts Azide-Alkyne Cycloaddition (RuAAC). wikipedia.orgnih.govProvides complementary 1,5-regioselectivity, works with internal alkynes.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages for the synthesis of this compound. A primary benefit is enhanced safety, as organic azides are potentially explosive intermediates. researchgate.net Continuous flow systems handle only small volumes of the hazardous material at any given moment, drastically reducing the risk associated with its accumulation. researchgate.netnih.gov

The synthesis of oxazolidinones has been successfully adapted to flow processes. For example, an organocatalytic flow synthesis using CO2 and a packed-bed reactor with an immobilized TBD catalyst was operated continuously for two weeks without a significant loss of activity. rsc.org This demonstrates the potential for robust, automated production.

Furthermore, multi-step syntheses can be "telescoped" in continuous flow, where the output of one reactor is fed directly into the next. nih.gov This approach is ideal for preparing derivatives of this compound. A flow platform could first synthesize the chiral azide (B81097) and then, in a subsequent module, perform a CuAAC reaction to generate a triazole derivative without isolating the potentially hazardous intermediate. researchgate.netrsc.org This integration of synthesis and derivatization into a single automated platform can accelerate the discovery of new drug candidates. nih.gov

Designing Highly Functionalized Derivatives for Specific Synthetic Challenges

This compound is a valuable scaffold for creating diverse molecular libraries to address specific biological and synthetic challenges. The design of new derivatives often focuses on modifying the C-5 side chain or the N-3 position of the oxazolidinone ring.

The azidomethyl group at the C-5 position is a powerful synthetic handle. Its primary application is in the CuAAC or "click" reaction to generate a wide array of 1,4-disubstituted-1,2,3-triazoles. walisongo.ac.idacs.org This strategy allows for the introduction of diverse functionalities, which can be used to modulate properties such as solubility, metabolic stability, and target binding. For instance, this approach has been used to create novel oxazolidinone antibacterial agents with reduced off-target activity against monoamine oxidase A. acs.org

Modifications are also frequently made to the N-3 aryl substituent. In the context of antibacterial drug design, extensive structural modifications at this position have been a successful strategy for overcoming linezolid resistance and broadening the antibacterial spectrum to include Gram-negative pathogens. nih.govnih.gov By synthesizing derivatives with fused heterocyclic C-rings or other complex aromatic systems, researchers have identified compounds with superior potency and improved safety profiles. nih.gov The azide group can also be converted to other functionalities, such as amines and amides, providing further avenues for creating structural diversity. walisongo.ac.id

Derivative TypeSynthetic StrategyPurpose / Application
1,2,3-Triazole Analogs Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the C-5 azidomethyl group. acs.orgIntroduce diverse functional groups to improve potency, selectivity, and pharmacokinetic properties.
Fused Heterocyclic N-Aryl Analogs Synthesis of complex aromatic systems attached to the N-3 position. nih.govOvercome antibacterial resistance; broaden spectrum of activity.
Amine/Amide Derivatives Reduction or other chemical conversion of the C-5 azide. walisongo.ac.idProvide alternative linkers for conjugation or to explore structure-activity relationships.
Prodrugs Incorporation of polar or cleavable groups onto the core structure. nih.govImprove water solubility for intravenous formulations and enhance bioavailability.

Addressing Impurity Formation and Control in Synthesis

The control of impurities is paramount in pharmaceutical synthesis to ensure the safety and efficacy of the final active pharmaceutical ingredient. In the synthesis of this compound and its derivatives, several potential impurities can arise.

One specifically identified impurity is the regioisomeric five-membered ring, (R)-4-(azidomethyl)-1,3-dioxolan-2-one. This by-product was observed as a major impurity during the synthesis of (S)-5-(azidomethyl)oxazolidin-2-one from (R)-1-azido-3-chloropropan-2-ol and potassium cyanate. Its formation highlights the need for careful control of reaction conditions to favor the desired cyclization pathway.

Other process-related impurities can originate from unreacted starting materials, reagents, or side reactions. In the synthesis of the antibacterial drug Linezolid, for which this compound is a precursor, impurities such as acetate and chloride derivatives of the aminomethyl side chain have been identified and characterized. nih.gov The formation of such impurities often depends on the specific reagents and conditions used in the final steps of the synthesis.

Controlling impurity formation requires a multi-faceted approach. This includes:

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, reaction time, and the choice of base or catalyst can minimize the formation of by-products like the dioxolanone impurity.

High-Purity Starting Materials: Ensuring the purity of starting materials prevents the introduction of impurities that can carry through the synthetic sequence.

Robust Purification Methods: The use of advanced purification techniques, such as preparative High-Performance Liquid Chromatography (HPLC), is often necessary to isolate the desired product from closely related impurities. nih.gov

Thorough Analytical Characterization: Employing spectroscopic methods like NMR, IR, and mass spectrometry is crucial for identifying and characterizing unknown impurities, which is the first step toward controlling their formation. rjlbpcs.comorientjchem.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Azidomethyl)-1,3-oxazolidin-2-one, and how do they compare in efficiency?

  • Methodological Answer : The compound can be synthesized via aziridine/CO₂ coupling, a method noted for its novelty in oxazolidinone chemistry . Alternatively, bromomethyl precursors (e.g., (5R)-5-(bromomethyl)-1,3-oxazolidin-2-one) can undergo nucleophilic substitution with sodium azide to introduce the azidomethyl group . Efficiency depends on reaction conditions (e.g., solvent polarity, temperature) and the purity of intermediates. Characterization via NMR and X-ray crystallography is critical to confirm regiochemistry and stereochemistry.

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural determination of this compound?

  • Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography to solve and refine structures from diffraction data . ORTEP-3 generates graphical representations of thermal ellipsoids, aiding in visualizing bond lengths, angles, and potential disorder . For this compound, these tools help resolve challenges like azide group orientation and hydrogen bonding patterns.

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer : Safety data sheets (SDS) highlight risks such as skin/eye irritation and azide-related explosivity under certain conditions . Lab protocols should include:

  • Using blast shields during high-temperature reactions.
  • Avoiding contact with heavy metals to prevent explosive byproducts.
  • Storing in inert atmospheres at –20°C to stabilize the azide group.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological activity?

  • Methodological Answer : SAR studies on oxazolidinone derivatives (e.g., D5D inhibitors) suggest that substituents at the 3- and 5-positions significantly modulate activity . For example:

  • Introducing electron-withdrawing groups (e.g., fluorine) enhances metabolic stability.
  • Methyl or ethyl groups at the 4-position improve binding affinity.
  • Computational docking (e.g., AutoDock Vina) paired with in vitro assays can validate hypothetical interactions .

Q. What computational strategies predict ADME properties and metabolic stability of this compound?

  • Methodological Answer :

  • Lipinski’s Rule of Five : Calculate molecular weight (<500 Da), logP (<5), H-bond donors/acceptors to assess oral bioavailability .
  • CYP450 Metabolism Prediction : Tools like SwissADME identify potential cytochrome P450 interactions, highlighting sites prone to oxidation (e.g., azidomethyl group).
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions to predict solubility and plasma protein binding.

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Fluorinated chiral auxiliaries (e.g., (4S,5R)-4-iso-Propyl-5-perfluorooctyl-oxazolidin-2-one) enable asymmetric induction during key steps like cyclization or azide substitution . Techniques include:

  • Chiral HPLC to separate enantiomers.
  • Circular dichroism (CD) spectroscopy to confirm optical purity.
  • X-ray crystallography to resolve absolute configuration .

Critical Analysis of Contradictions

  • Crystallographic Data : While SHELX is robust for small molecules highlights gaps in structural validation (e.g., missing electron density maps for azide groups). Cross-validation with spectroscopic data (e.g., IR for azide stretches) is recommended.
  • Synthetic Reproducibility : critiques insufficient experimental detail in some studies. Researchers should report exact molar ratios, solvent grades, and purification methods to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Azidomethyl)-1,3-oxazolidin-2-one
Reactant of Route 2
5-(Azidomethyl)-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.